molecular formula C10H9BrO3 B595905 Methyl 5-acetyl-2-bromobenzoate CAS No. 1263286-07-2

Methyl 5-acetyl-2-bromobenzoate

Cat. No.: B595905
CAS No.: 1263286-07-2
M. Wt: 257.083
InChI Key: XPHIAVRWXRZWGE-UHFFFAOYSA-N
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Description

Methyl 5-acetyl-2-bromobenzoate is an organic compound with the molecular formula C10H9BrO3 and a molecular weight of 257.08 g/mol . It is characterized by the presence of a bromine atom, an acetyl group, and a methyl ester group attached to a benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Safety and Hazards

“Methyl 5-acetyl-2-bromobenzoate” is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-acetyl-2-bromobenzoate can be synthesized through a multi-step process. One common method involves the acetylation of 2-bromobenzoic acid methyl ester. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Industrial processes may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetyl-2-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Methyl 5-(hydroxyethyl)-2-bromobenzoate.

    Oxidation: 5-acetyl-2-bromobenzoic acid.

Mechanism of Action

The mechanism of action of methyl 5-acetyl-2-bromobenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Methyl 5-acetyl-2-bromobenzoate can be compared with other similar compounds such as:

    Methyl 2-bromo-5-nitrobenzoate: Similar structure but with a nitro group instead of an acetyl group.

    Methyl 5-bromo-2-hydroxybenzoate: Similar structure but with a hydroxy group instead of an acetyl group.

    Methyl 2-bromo-5-methylbenzoate: Similar structure but with a methyl group instead of an acetyl group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs .

Properties

IUPAC Name

methyl 5-acetyl-2-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-6(12)7-3-4-9(11)8(5-7)10(13)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHIAVRWXRZWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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